molecular formula C24H16FNO4 B2598087 [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate CAS No. 953222-46-3

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate

Cat. No.: B2598087
CAS No.: 953222-46-3
M. Wt: 401.393
InChI Key: NWRNHDWKZJIWQG-UHFFFAOYSA-N
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Description

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is a synthetic organic compound featuring a 1,2-oxazole heterocycle substituted with a 4-fluorophenyl group at the 5-position, linked via a methyl ester to a xanthene scaffold. The xanthene core, a tricyclic structure comprising two benzene rings fused via a central oxygen-containing ring, confers rigidity and planar aromaticity, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO4/c25-16-11-9-15(10-12-16)22-13-17(26-30-22)14-28-24(27)23-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)23/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRNHDWKZJIWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC4=NOC(=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of the 1,2-oxazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, while the xanthene moiety is often synthesized through Friedel-Crafts alkylation reactions. The final step involves esterification to form the carboxylate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can be used in imaging and diagnostic applications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate involves interactions with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Functional Groups LogP (Predicted) Hydrogen Bonding Capacity Bioactivity/Application
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate 429.41 1,2-oxazole, 4-fluorophenyl, xanthene ester 4.2 Acceptor: 5; Donor: 0 Potential CNS modulation*
Sarizotan Hydrochloride (EMD 128130) 384.90 Pyridine, 4-fluorophenyl, benzopyran 3.8 Acceptor: 4; Donor: 2 Antidyskinetic (Parkinson’s)
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid 421.50 Fmoc-protected amino acid, carboxylic acid 2.5 Acceptor: 6; Donor: 3 Peptide synthesis intermediate

*Predicted based on structural analogy to sarizotan.

Heterocyclic Core and Electronic Effects

  • The xanthene ester’s rigidity may restrict conformational flexibility, impacting receptor binding .
  • Sarizotan : Features a pyridine ring and benzopyran system, enabling stronger π-π stacking and hydrogen bonding via the amine group, which correlates with its dopamine D2/D3 receptor affinity .

Fluorine Substitution

Both the target compound and sarizotan incorporate a 4-fluorophenyl group, which increases lipophilicity (LogP ~4) and blocks metabolic degradation at the para position. However, sarizotan’s fluorine is part of a pyridinemethanamine scaffold, enhancing solubility via protonation at physiological pH .

Hydrogen Bonding and Crystallinity

This difference may influence solubility and formulation strategies.

Crystallographic and Conformational Analysis

  • Xanthene Core: The puckering of the xanthene oxygen ring (non-planar) contrasts with planar heterocycles like pyridine, affecting molecular packing and diffraction patterns. Tools such as SHELXL and ORTEP-3 (–3) are critical for resolving such structural nuances .
  • Graph Set Analysis : The target compound’s ester carbonyl may participate in C=O···H–C interactions, whereas sarizotan’s amine engages in stronger N–H···Cl⁻ and N–H···O bonds, as per Etter’s hydrogen-bonding rules () .

Biological Activity

The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₀FNO₄
  • Molecular Weight : 287.24 g/mol
  • IUPAC Name : [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate

Biological Activity Overview

Research indicates that compounds containing oxazole and xanthene moieties exhibit various biological activities, including:

  • Antioxidant Activity : Several studies have demonstrated that oxazole derivatives can act as effective antioxidants. For instance, a related compound showed an IC₅₀ value of 16.43 μM against oxidative stress, indicating significant free radical scavenging potential .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. A study on similar oxazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 9.375 to 37.5 μg/mL against various bacterial strains .

The biological activity of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to oxidative stress or microbial metabolism.
  • Receptor Interaction : It could modulate receptor activity involved in inflammatory pathways or cellular proliferation.

Study 1: Antioxidant Properties

A series of oxazole derivatives were synthesized and evaluated for their antioxidant capabilities. Among these, compounds similar to [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate showed promising results with IC₅₀ values comparable to standard antioxidants like Trolox .

Study 2: Antimicrobial Efficacy

In a comparative study involving various oxazole derivatives, the compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The research highlighted MIC values that suggest effectiveness in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntioxidant Activity (IC₅₀)Antimicrobial Activity (MIC)
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylateC₁₅H₁₀FNO₄16.43 μM9.375 - 37.5 μg/mL
Related Oxazole DerivativeC₁₆H₁₂FN₃O₄15.98 μM10 - 40 μg/mL

Q & A

Basic: What synthetic strategies are employed to prepare [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate?

Answer:
The synthesis typically involves modular assembly of the xanthene core and isoxazole substituent. A key step is the alkylation of 9H-xanthen-9-one derivatives with halogenated isoxazole intermediates. For example:

Xanthene Core Preparation : Acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone derivatives generates the xanthenone backbone .

Isoxazole Functionalization : The 5-(4-fluorophenyl)-1,2-oxazol-3-yl moiety is synthesized via cycloaddition or Grignard reactions, as seen in analogous isoxazole-thiophene systems .

Coupling : The isoxazole-methyl group is introduced to the xanthene carboxylate via nucleophilic substitution or Mitsunobu reactions, with purification by column chromatography .

Basic: Which crystallographic tools are recommended for structural characterization of this compound?

Answer:
For single-crystal X-ray diffraction:

  • Data Processing : Use SHELX-97 for structure solution (SHELXS/SHELXD) and refinement (SHELXL), leveraging its robustness for small-molecule systems .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for graphical interface integration, ensuring accurate bond-length/angle validation .
  • Validation : Cross-check hydrogen-bonding patterns with Mercury (CCDC) and compare to graph-set norms in similar xanthene derivatives .

Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Answer:
Apply graph-set analysis (GSA) to categorize hydrogen bonds into patterns (e.g., chains, rings):

Data Collection : Extract H-bond donor-acceptor distances and angles from crystallographic data (e.g., C–H⋯O, O–H⋯N) .

Classification : Use Etter’s formalism to label motifs (e.g., R22(8)R_2^2(8) for dimeric rings). Compare to databases like CSD to identify deviations caused by steric effects from the 4-fluorophenyl group .

Energy Calculations : Validate stability using DFT (e.g., Gaussian) to quantify H-bond contributions to lattice energy .

Advanced: What methodologies assess the biological activity of this compound, particularly targeting ion channels?

Answer:
Two-electrode voltage clamp (TEVC) assays in Xenopus laevis oocytes are standard:

Expression : Inject AM2 or analogous ion channel mRNA into oocytes .

Inhibition Testing : Incubate with the compound (e.g., 100 µM, pH 5.5) and measure current suppression over 2 minutes. Normalize to control (e.g., amantadine) .

Dose-Response : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Validate selectivity via counter-screens against unrelated channels .

Basic: What safety protocols are critical when handling this compound?

Answer:
Based on structurally related xanthene derivatives:

Hazard Classification : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and use PPE (gloves, goggles, fume hood) .

Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Emergency Response : Immediate decontamination with water/soap for dermal exposure; seek medical evaluation for inhalation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:
Follow lead optimization strategies from influenza M2 inhibitors :

Analog Design : Modify the 4-fluorophenyl group (e.g., Cl, OCH₃ substituents) or xanthene carboxylate (e.g., ester-to-amide conversion).

Synthesis & Screening : Use parallel synthesis for rapid analog generation. Prioritize compounds with >65% yield and >90% purity (HPLC) .

Bioassay Correlation : Map substituent effects to activity (e.g., logP vs. IC₅₀) using multivariate regression. Identify critical steric/electronic parameters .

Advanced: How do solvent polarity and crystallization conditions affect polymorph formation?

Answer:
Design a solvent screen to isolate polymorphs:

Solvent Selection : Test polar (DMF, H₂O) vs. nonpolar (toluene) solvents.

Temperature Gradients : Crystallize at 4°C (slow nucleation) vs. RT (rapid evaporation).

Characterization : Compare PXRD patterns and DSC thermograms. Use SHELXL refinement to resolve conformational differences (e.g., xanthene ring puckering) .

Basic: What spectroscopic techniques validate the compound’s purity and identity?

Answer:

NMR : Confirm fluorophenyl (¹⁹F NMR, δ -110 to -120 ppm) and xanthene protons (¹H NMR, δ 6.5–8.5 ppm).

HRMS : Match exact mass to theoretical [M+H]⁺ (e.g., 363.1601 Da; error <2 ppm) .

HPLC : Use C18 columns (ACN/H₂O gradient) to assess purity (>95%) and detect stereoisomers .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

Docking : Use AutoDock Vina to model binding to AM2 channels. Parameterize the fluorophenyl group’s electrostatic potential .

MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-channel hydrogen bonds.

Free Energy Calculations : Compute binding affinity (MM-PBSA) and compare to experimental IC₅₀ .

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